molecular formula C30H50 B1611622 Hopene II CAS No. 21681-17-4

Hopene II

Cat. No.: B1611622
CAS No.: 21681-17-4
M. Wt: 410.7 g/mol
InChI Key: WGNURPYJZZHCBQ-ZNABNZNXSA-N
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Description

Hopene II is a pentacyclic triterpenoid compound derived from squalene through the action of squalene-hopene cyclase. This compound is a precursor to various bioactive hopanoids, which play a crucial role in stabilizing bacterial membranes, similar to the function of sterols in eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hopene II is primarily synthesized through the enzymatic cyclization of squalene using squalene-hopene cyclase. The reaction conditions typically involve the use of sodium phosphate buffer (pH 7.0) containing 0.5% Tween 80, 20 mM squalene, and 0.14 mg/mL squalene-hopene cyclase at 30°C. This process can achieve a high yield of this compound, with up to 99% conversion of squalene .

Industrial Production Methods

Industrial production of this compound involves the large-scale fermentation of bacteria such as Streptomyces albolongus, which naturally produce squalene-hopene cyclase. The enzyme is then purified and used to catalyze the conversion of squalene to this compound in a controlled environment. This method is more environmentally friendly and efficient compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Hopene II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the this compound structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted hopanoids, which have significant biological and industrial applications .

Scientific Research Applications

Hopene II has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hopene II involves its conversion to various hopanoids through enzymatic cyclization. Squalene-hopene cyclase catalyzes the conversion of squalene to this compound by facilitating a complex cationic cyclization cascade. This process involves the formation of five ring structures, thirteen covalent bonds, and nine stereocenters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its role as a precursor to a wide variety of bioactive hopanoids. Its efficient enzymatic synthesis and the complexity of its cyclization reaction make it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name

(3R,3aR,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-10-11-22-23-12-13-25-28(6)16-9-15-26(3,4)24(28)14-17-30(25,8)29(23,7)19-18-27(21,22)5/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNURPYJZZHCBQ-ZNABNZNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C3CCC4C5(CCCC(C5CCC4(C3(CCC12C)C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCC2=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC[C@]12C)C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487233
Record name Hopene II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21681-17-4
Record name Hopene II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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